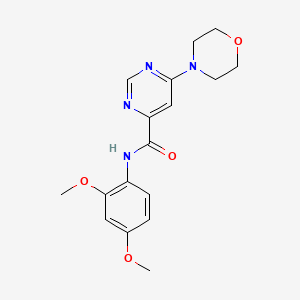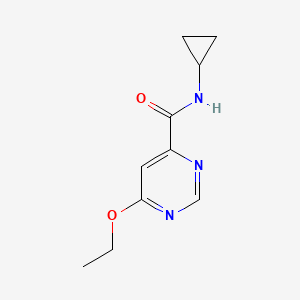![molecular formula C15H15N3O3 B2480602 N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide CAS No. 866131-32-0](/img/structure/B2480602.png)
N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide often involves cyclopropane units as key intermediates. For instance, the synthesis of chiral cyclopropane structures utilizes reductive desulfonylation and treatment with acid to achieve high enantiomeric excess (ee) and yield (Kazuta, Matsuda, & Shuto, 2002).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, revealing intricate details such as crystal packing and intermolecular interactions. For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was elucidated, showcasing its monoclinic space group and hydrogen bonding network (Nayak et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving cyclopropylideneacetic acids and esters, mediated by CuX(2), have been explored for the synthesis of furanones and pyranones, demonstrating the versatility of these reactions in organic synthesis (Huang & Zhou, 2002).
Physical Properties Analysis
Physical properties such as solubility, permeability, and lipophilicity are crucial for understanding a compound's behavior in biological systems. These properties have been assessed for related compounds, aiding in their development as potential therapeutic agents (Hudkins et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for designing compounds with desired biological activities. Studies on compounds like N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate have provided insights into their potential for pharmaceutical applications, including antibacterial, antifungal, and antioxidant activities (Orek, Koparir, & Koparır, 2012).
Wissenschaftliche Forschungsanwendungen
Cardiac and Neuroprotective Applications
Research reflects the synthesis and application of compounds similar to N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide, particularly focusing on their cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. These compounds, including pyridazino(4,5-b)indole-1-acetamide derivatives, have shown significant promise in these areas, highlighting their potential in therapeutic developments (Habernickel, 2002).
Inotropic Effects and Calcium Sensitization
In the realm of cardiac pharmacology, studies have demonstrated the inotropic effects of certain pyridazinyl derivatives, providing insights into their mechanisms of action. For instance, levosimendan and its active metabolite, OR-1896, have been studied for their positive inotropic effects and Ca(2+)-sensitizing capabilities in guinea pig hearts. These effects are critical for understanding how these compounds can be used to support cardiac function, particularly in conditions requiring enhanced myocardial contractility (Szilagyi et al., 2004).
Antimicrobial Activity
Further research into the chemical derivatives of pyridazinone has unveiled their potential antimicrobial properties. Novel syntheses of heterocycles incorporating the antipyrine moiety, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives, have shown promising antimicrobial activity. These findings suggest a broader spectrum of biological applications for these compounds, extending their utility beyond cardiovascular and neuroprotective roles to include antimicrobial therapies (Bondock et al., 2008).
Chemical Synthesis and Reactivity
The synthetic versatility of this compound and related compounds is a key aspect of their scientific research applications. Studies on the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives highlight the chemical reactivity and potential for creating a wide array of bioactive molecules. These synthetic pathways offer avenues for the development of novel therapeutic agents with enhanced efficacy and specificity (Ibrahim & Behbehani, 2014).
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(16-11-6-7-11)10-21-14-8-9-15(20)18(17-14)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQJFKOUQDTSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)
![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)
![7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480527.png)
![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)
![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)


